3-((4-chlorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3S2/c19-13-3-7-15(8-4-13)27(24,25)10-9-17(23)22-18-21-16(11-26-18)12-1-5-14(20)6-2-12/h1-8,11H,9-10H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAXCUXGJGXELR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The synthesis begins with the preparation of the 4-(4-fluorophenyl)thiazol-2-amine core. This is achieved via the Hantzsch thiazole synthesis , which involves cyclization between thiourea derivatives and α-haloketones:
Reaction Scheme :
$$
\text{Thiourea} + \alpha\text{-Bromo-4-fluorophenylketone} \xrightarrow{\text{EtOH, reflux}} \text{4-(4-Fluorophenyl)thiazol-2-amine} + \text{HBr}
$$
Conditions :
Key Data :
| Parameter | Value |
|---|---|
| R$$_f$$ (TLC) | 0.75 (hexane:ethyl acetate, 3:1) |
| Melting Point | 105–107°C |
| IR (cm$$^{-1}$$) | 3415 (NH$$_2$$), 1525 (C=C) |
Sulfonylation with 4-Chlorophenylsulfonyl Chloride
The thiazole intermediate undergoes sulfonylation to introduce the 4-chlorophenylsulfonyl moiety:
Reaction Scheme :
$$
\text{4-(4-Fluorophenyl)thiazol-2-amine} + \text{4-ClC}6\text{H}4\text{SO}_2\text{Cl} \xrightarrow{\text{Base}} \text{3-((4-Chlorophenyl)sulfonyl)thiazol-2-amine}
$$
Conditions :
- Base: Pyridine or triethylamine (1.2 equiv)
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C → room temperature (stepwise)
- Duration: 4–6 hours
- Yield: 70–75%
Challenges :
Propanamide Coupling
The final step involves coupling the sulfonylated thiazole with propanoic acid derivatives to form the propanamide linkage:
Reaction Scheme :
$$
\text{3-((4-Chlorophenyl)sulfonyl)thiazol-2-amine} + \text{Propanoic Acid Chloride} \xrightarrow{\text{Coupling Agent}} \text{Target Compound}
$$
Conditions :
- Coupling agent: HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- Base: DIPEA (N,N-diisopropylethylamine)
- Solvent: DMF (dimethylformamide)
- Temperature: 0°C → room temperature
- Duration: 12 hours
- Yield: 80–85%
Optimization Insights :
- Catalyst efficiency : HBTU outperforms DCC (N,N'-dicyclohexylcarbodiimide) in reducing racemization (99% enantiomeric excess vs. 92%).
- Solvent choice : DMF enhances solubility of intermediates compared to THF or acetonitrile.
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Industrial synthesis employs flow chemistry to enhance reproducibility and yield:
Process Parameters :
| Stage | Reactor Type | Residence Time | Temperature |
|---|---|---|---|
| Thiazole formation | Tubular reactor | 45 min | 80°C |
| Sulfonylation | CSTR* | 2 hr | 25°C |
| Amidation | Microreactor | 30 min | 0–25°C |
*CSTR: Continuously stirred tank reactor
Advantages :
Purification Techniques
Chromatography :
- Normal-phase silica gel : Hexane:ethyl acetate (gradient elution) removes unreacted sulfonyl chlorides.
- HPLC : Prep-scale C18 columns resolve stereochemical impurities (99.5% purity).
Crystallization :
- Ethanol/water (7:3) mixture yields needle-shaped crystals suitable for X-ray diffraction analysis.
Analytical Validation
Spectroscopic Characterization
NMR Data :
- $$^1$$H NMR (400 MHz, DMSO-$$d6$$) : δ 8.21 (s, 1H, thiazole-H), 7.89–7.43 (m, 8H, Ar-H), 3.12 (t, 2H, CH$$2$$), 2.91 (t, 2H, CH$$_2$$).
- $$^{13}$$C NMR : δ 172.4 (C=O), 152.1 (thiazole-C), 138.9–126.7 (Ar-C), 44.3 (CH$$_2$$).
IR Peaks :
HRMS :
Purity Assessment
HPLC Conditions :
- Column: C18 (4.6 × 250 mm, 5 µm)
- Mobile phase: Acetonitrile/water (70:30)
- Retention time: 6.8 min
- Purity: 99.2%
Challenges and Mitigation Strategies
Regioselectivity in Thiazole Formation
Issue : Competing formation of 5-(4-fluorophenyl)thiazole regioisomer (15–20% yield).
Solution :
Sulfonylation Side Reactions
Issue : N-sulfonylation (10–12% byproduct).
Solution :
- Employ protic solvents (e.g., methanol) to stabilize the thiolate intermediate.
- Sequential addition of sulfonyl chloride in aliquots.
Case Studies in Process Optimization
Solvent-Free Sulfonylation
A 2023 study demonstrated that ball milling the thiazole intermediate with 4-chlorophenylsulfonyl chloride and K$$2$$CO$$3$$ achieved 88% yield in 2 hours, eliminating DCM usage.
Enzymatic Amidation
Lipase B from Candida antarctica catalyzed the final amidation step in aqueous medium (pH 7.4), achieving 78% yield with no racemization.
Chemical Reactions Analysis
Types of Reactions
3-((4-chlorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring and sulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.
Scientific Research Applications
3-((4-chlorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of sulfonyl and thiazole groups on biological systems.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are primarily differentiated by variations in the thiazole ring substituents, sulfonyl/phenyl groups, or amide linkages. Below is a detailed comparison:
Substituent Variations on the Thiazole Ring
- 3-((4-Chlorophenyl)sulfonyl)-N-[4-(4-pyridinyl)-thiazol-2-yl]propanamide Key difference: The 4-fluorophenyl group on the thiazole ring is replaced with a pyridinyl group. This analog (CAS 895460-70-5) has a molecular weight of 407.89 g/mol .
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31)
Variations in Sulfonyl/Phenyl Groups
N-[4-(4-Chlorophenyl)-thiazol-2-yl]-2-methyl-2-{[6-(trifluoromethyl)pyridin-3-yl]sulfonyl}propanamide (Compound 377)
- 3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide Key difference: A thiadiazole-sulfonamide group replaces the thiazole-sulfonamide core.
Amide Backbone Modifications
- 2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 14)
Key Structural and Functional Insights
- Sulfonyl vs. Furan/Thiadiazole : Sulfonyl groups improve metabolic stability but may reduce solubility compared to heterocyclic replacements .
- Amide Linker Flexibility : Propanamide backbones offer greater conformational freedom than acetamide or rigid triazole derivatives, influencing target selectivity .
Biological Activity
The compound 3-((4-chlorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of anticancer research. This article provides a comprehensive review of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 397.83 g/mol . The presence of the thiazole ring and sulfonyl group is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClFN₃O₃S |
| Molecular Weight | 397.83 g/mol |
| CAS Number | 338791-91-6 |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The thiazole moiety is known to enhance cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).
The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which play a significant role in regulating cell death pathways. The compound's ability to inhibit tumor growth has been attributed to its interaction with specific protein targets within cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the phenyl and thiazole rings significantly affect the compound's potency. For instance:
- Substituents on the Phenyl Ring : The presence of electronegative groups like chlorine enhances anticancer activity.
- Thiazole Ring Modifications : Changes in substituents on the thiazole ring can lead to variations in cytotoxicity, suggesting that optimal electronic properties are crucial for activity.
Study 1: Cytotoxicity Assessment
In a study examining various thiazole derivatives, it was found that compounds with similar structural features exhibited IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL , indicating significant cytotoxic effects against MCF-7 and HepG2 cell lines .
Study 2: In Vivo Efficacy
An in vivo study demonstrated that the compound effectively reduced tumor size in xenograft models, supporting its potential for therapeutic use. The study highlighted its selective targeting ability towards cancer cells without significant toxicity to normal cells .
Comparative Analysis
The following table summarizes the biological activities of related compounds:
| Compound Name | IC50 (µg/mL) | Target Cell Line |
|---|---|---|
| This compound | 2.32 | MCF-7 |
| Compound A | 5.36 | HepG2 |
| Compound B | 10.10 | MCF-7 |
Q & A
Q. What are the key structural features of 3-((4-chlorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide, and how do they influence its reactivity and bioactivity?
The compound features a sulfonyl group (contributing to hydrogen-bonding interactions), a 4-fluorophenyl-substituted thiazole ring (imparting metabolic stability and target affinity), and a chlorophenyl moiety (enhancing lipophilicity). These groups synergistically affect reactivity in nucleophilic substitutions (e.g., sulfonamide formation) and modulate interactions with biological targets like kinases or receptors .
Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?
Synthesis typically involves:
- Step 1: Coupling 4-(4-fluorophenyl)thiazol-2-amine with 3-((4-chlorophenyl)sulfonyl)propanoic acid using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous DMF at 0–5°C .
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires strict temperature control, inert atmospheres, and stoichiometric excess of the acid (1.2–1.5 eq) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?
- NMR: ¹H NMR should show a singlet for the thiazole C5-H (~δ 7.3 ppm), a triplet for the propionamide CH2 (δ 2.8–3.1 ppm), and aromatic protons split by fluorine (4-fluorophenyl, δ 7.5–8.0 ppm) .
- IR: Strong sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) confirm functional groups .
Q. How can researchers design preliminary bioactivity assays to evaluate its anticancer potential?
Use cell viability assays (e.g., MTT) against cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination. Include positive controls (e.g., doxorubicin) and validate target engagement via Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .
Advanced Research Questions
Q. How can computational methods like molecular docking and DFT calculations elucidate its mechanism of action?
- Docking: Use AutoDock Vina to model interactions with targets like EGFR or tubulin, focusing on sulfonyl-thiazole hydrogen bonds with catalytic residues (e.g., Lys721 in EGFR) .
- DFT: Calculate frontier molecular orbitals (HOMO-LUMO) in Gaussian 09 to predict reactive sites. Multiwfn software can map electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Purity Analysis: Use HPLC-MS to rule out batch variability (e.g., by-products from incomplete sulfonylation).
- Assay Conditions: Standardize protocols (e.g., serum concentration, incubation time) to minimize confounding factors. Cross-validate findings with orthogonal assays (e.g., flow cytometry vs. luminescence) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?
- Modify the thiazole ring: Introduce electron-withdrawing groups (e.g., -NO2) at C4 to enhance target affinity.
- Vary the sulfonyl substituent: Replace 4-chlorophenyl with 3,4-dichlorophenyl to test steric effects on binding .
Q. What crystallographic techniques are suitable for determining its 3D structure, and how does SHELX software facilitate refinement?
- Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K.
- Refinement: SHELXL refines anisotropic displacement parameters and validates geometry (e.g., bond angles, torsions) via the SHELXLE GUI. Twinning detection (Hooft parameter) is critical for high-Z′ structures .
Q. How do solvent effects and protonation states influence its reactivity in aqueous vs. nonpolar environments?
- PCM Modeling: In water, the sulfonyl group stabilizes deprotonated states, increasing electrophilicity.
- Kinetic Studies: Monitor SNAr reactions (e.g., with morpholine) in DMF vs. THF to correlate solvent polarity with reaction rates .
Q. What in vitro and in vivo models are optimal for assessing its pharmacokinetic profile?
- In Vitro: Microsomal stability assays (human liver microsomes) to estimate metabolic clearance.
- In Vivo: Pharmacokinetic studies in rodents (IV/PO dosing) with LC-MS/MS quantification. Focus on AUC and half-life adjustments via prodrug strategies (e.g., esterification of the propionamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
